molecular formula C29H29N3O4S B2596347 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one CAS No. 1115526-04-9

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2596347
CAS No.: 1115526-04-9
M. Wt: 515.63
InChI Key: IAJKHVWPDQDVPL-UHFFFAOYSA-N
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Description

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a synthetically developed small molecule recognized for its potent and selective inhibitory activity against key components of the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers. The compound functions as a dual inhibitor, effectively targeting both phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase, thereby disrupting oncogenic signaling at multiple nodes. Its primary research value lies in its application as a chemical probe to elucidate the complex biology of the PI3K/mTOR axis in various cellular models. Researchers utilize this inhibitor to investigate mechanisms of tumor growth, resistance to chemotherapy, and to explore potential synergistic effects in combination therapy regimens. Preclinical studies involving this compound contribute significantly to the validation of PI3K and mTOR as therapeutic targets and aid in the identification of patient populations that may respond to pathway-targeted interventions. This reagent is For Research Use Only and is intended solely for laboratory research in an in vitro setting.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4S/c1-19-7-8-20(2)22(15-19)18-37-29-30-26-16-21(27(33)31-11-13-36-14-12-31)9-10-25(26)28(34)32(29)23-5-4-6-24(17-23)35-3/h4-10,15-17H,11-14,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJKHVWPDQDVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the morpholine moiety, and the attachment of the various substituents. Common synthetic routes may involve:

    Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Introduction of the Morpholine Moiety: This can be achieved through nucleophilic substitution reactions, where a morpholine derivative is introduced to the quinazolinone core.

    Attachment of Substituents: The various substituents, such as the 2,5-dimethylphenyl and 3-methoxyphenyl groups, can be introduced through reactions like Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents to the aromatic rings or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer types by targeting specific proteins involved in tumor growth and metastasis. For instance:

  • Mechanism of Action : The compound may inhibit bromodomain and extra-terminal domain proteins, which are implicated in cancer progression. The structural features of this compound suggest it could interact effectively with these proteins, potentially leading to improved therapeutic efficacy .
  • Case Studies : In vitro studies have demonstrated the antiproliferative activity of similar quinazolinone derivatives against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For example, out of 25 screened derivatives in related studies, several exhibited IC50_{50} values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells .

Drug Development

The structural complexity of this compound makes it a promising candidate for drug development:

  • Targeting Specific Pathways : Its unique combination of substituents allows for the potential targeting of specific cancer pathways. The morpholine group may enhance solubility and bioavailability, making it suitable for further development into a drug candidate .
  • Screening Libraries : This compound has been included in various screening libraries aimed at identifying new drug candidates targeting PI3K pathways and other cancer-related mechanisms .

Material Science Applications

Beyond medicinal chemistry, this compound's diverse functional groups open avenues for applications in material science:

  • Synthesis of Novel Polymers : The reactivity of the sulfanyl group can be exploited to synthesize novel polymers or coatings with desirable properties.

Mechanism of Action

The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved can vary depending on the specific application, but common mechanisms may include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Compound 4l: 2-(3-(6,8-Bis(2-(4-Methoxyphenyl))-2-Methyl-4-Oxo-1,2,3,4-Tetrahydroquinazolin-2-yl)-2,2-Dimethylpropyl)-6,8-Bis(2-(4-Methoxyphenyl))quinazolin-4(3H)-one

  • Structural Similarities: Shared quinazolinone core. Methoxyphenyl substituents (electron-donating groups).
  • Key Differences :
    • Compound 4l lacks the morpholine-4-carbonyl group, reducing polarity.
    • It incorporates bis(4-methoxyphenyl) groups, increasing steric hindrance compared to the target compound’s 3-methoxyphenyl substituent.
  • Synthesis :
    • Synthesized via Suzuki coupling with PdCl₂(PPh₃)₂ and K₂CO₃ in dioxane-water (81% yield) .
Parameter Target Compound Compound 4l
Core Structure 3,4-Dihydroquinazolin-4-one Tetrahydroquinazolin-4-one
Position 7 Substituent Morpholine-4-carbonyl None
Synthesis Yield Not reported 81%
Polar Groups Morpholine (hydrophilic) Methoxy (moderate polarity)

Sulfonylurea-Based Compounds (e.g., Metsulfuron Methyl Ester)

  • Structural Similarities :
    • Sulfonyl groups (e.g., sulfanyl in the target compound vs. sulfonylurea in metsulfuron).
    • Methoxy substituents on aromatic rings.
  • Key Differences: Metsulfuron has a triazine core, whereas the target compound uses a quinazolinone scaffold. The triazine-based compounds are primarily herbicides, while quinazolinones are explored for diverse bioactivities .
Parameter Target Compound Metsulfuron Methyl Ester
Core Structure Quinazolinone Triazine
Functional Group Sulfanyl Sulfonylurea
Application Undefined (potential bioactivity) Herbicide

Pyrazole Derivatives (e.g., 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde)

  • Structural Similarities :
    • Presence of sulfanyl groups.
    • Aromatic substituents (e.g., chlorophenyl vs. methoxyphenyl).
  • Key Differences: Pyrazole core vs. quinazolinone. Trifluoromethyl group in the pyrazole derivative enhances metabolic stability compared to the target compound’s morpholine group .

Molecular Descriptor Analysis

Using principles from QSPR/QSAR studies ():

  • Topological Descriptors: The morpholine-4-carbonyl group increases hydrogen-bond acceptor capacity compared to simpler quinazolinones.
  • Electronic Descriptors : The electron-donating methoxy group (σ = -0.27) and electron-withdrawing morpholine carbonyl (σ = +0.45) create a polarized electronic environment.
  • Van der Waals Interactions : The 2,5-dimethylphenyl group increases molecular volume, enhancing hydrophobic interactions compared to unsubstituted analogs .

Lumping Strategy Considerations ()

If grouped by functional motifs:

  • Sulfanyl-containing compounds : The target compound could be lumped with pyrazole derivatives (e.g., ) for studying sulfanyl-mediated reactivity.
  • Methoxyaryl-substituted compounds : Similar to Compound 4l () for analyzing steric effects.

Biological Activity

The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one belongs to the quinazolinone family and features a complex structure with significant potential for biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure includes:

  • A quinazolin-4-one core which is essential for its biological interactions.
  • Functional groups such as sulfanyl , methoxy , and morpholine carbonyl , which influence its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its potential as an anti-inflammatory agent, antimicrobial agent, and inhibitor of specific enzymes.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition is crucial for reducing inflammation associated with various diseases, including cardiovascular conditions and cancer. The compound's ability to selectively inhibit COX-II while minimizing gastrointestinal side effects is particularly noteworthy.

2. Antimicrobial Properties

Studies have shown that derivatives of quinazolinones possess antimicrobial activities. The presence of the sulfanyl group may contribute to enhanced interaction with microbial targets. In vitro assays have demonstrated effectiveness against several bacterial strains, suggesting potential as a therapeutic agent in treating infections.

3. Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on enzymes involved in metabolic pathways. For instance, it may interact with enzymes like dihydroorotate dehydrogenase (DHODH), which is critical in pyrimidine synthesis and has implications in immunosuppressive therapies.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to specific receptors or enzymes , altering their activity.
  • Modulation of signaling pathways related to inflammation and cell proliferation.
  • The ability to form hydrogen bonds and hydrophobic interactions due to its diverse functional groups enhances its binding affinity to target proteins.

Case Studies and Research Findings

StudyFindings
Study on COX-II InhibitionDemonstrated that similar compounds exhibited IC50 values significantly lower than traditional NSAIDs, indicating higher potency against COX-II with reduced ulcerogenic effects .
Antimicrobial EvaluationShowed promising results against Gram-positive bacteria; further studies are needed to evaluate efficacy against Gram-negative strains .
DHODH Inhibition AssayFound that related compounds inhibited DHODH effectively in cell-based assays, opening avenues for immunosuppressive drug development .

Q & A

Q. How to evaluate the compound’s environmental persistence using OECD guidelines?

  • Methodological Answer :
  • Conduct OECD 301F (ready biodegradability) tests in aerobic sludge to measure half-life.
  • Use LC-TOF-MS to identify transformation products (e.g., sulfoxide derivatives) .

Q. What in vitro/in vivo models best elucidate its metabolic pathways?

  • Methodological Answer :
  • Hepatic microsomes : Incubate with NADPH and analyze metabolites via UPLC-QTOF.
  • Zebrafish models : Track metabolite distribution using whole-body imaging and MALDI-MS .

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